2-(Cyclopropanecarboxamido)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

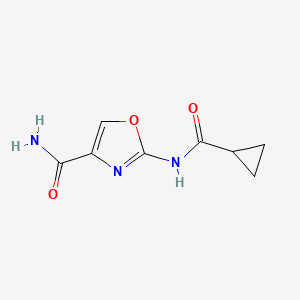

“2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” is a chemical compound with the molecular formula C8H9N3O3 . It’s a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole rings are five-membered with two adjacent heteroatoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” consists of a cyclopropane ring attached to an oxazole ring via a carboxamide group . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.26 g/mol . It has a topological polar surface area of 97.4 Ų, indicating its polarity . It has a complexity of 386, suggesting it has a relatively complex structure .Applications De Recherche Scientifique

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

In another study, efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, were reported . The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, renders these molecules attractive for biological screening and targeted structural modifications .

-

Antimicrobial Activity : Oxazole derivatives have been found to exhibit antimicrobial activity . For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

-

Anticancer Activity : Oxazole derivatives have also been reported to have anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

-

Anti-inflammatory Activity : Oxazole derivatives have been found to exhibit anti-inflammatory activity . The specific mechanisms of action and the experimental procedures would depend on the specific derivative and the model of inflammation used.

-

Antidiabetic Activity : Some oxazole derivatives have been found to exhibit antidiabetic activity . The specific mechanisms of action and the experimental procedures would depend on the specific derivative and the model of diabetes used.

-

Antiobesity Activity : Oxazole derivatives have been found to exhibit antiobesity activity . The specific mechanisms of action and the experimental procedures would depend on the specific derivative and the model of obesity used.

-

Antioxidant Activity : Oxazole derivatives have been found to exhibit antioxidant activity . The specific mechanisms of action and the experimental procedures would depend on the specific derivative and the model of oxidative stress used.

-

Antitubercular Activity : Oxazole derivatives have been found to exhibit antitubercular activity . The specific mechanisms of action and the experimental procedures would depend on the specific derivative and the model of tuberculosis used.

-

Synthesis of New Chemical Entities : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

-

Preparation of Novel 2’-Carboxyl Isoflavones : Efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, have been reported . The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, renders these molecules attractive for biological screening and targeted structural modifications .

-

Catalytic Ligands : Oxazole derivatives can be used as intermediates, catalytic ligands, and pharmaceutical building blocks .

-

Pharmaceutical Building Blocks : Oxazole derivatives are a part of a number of medicinal compounds . They are a promising tool for the rapid and efficient synthesis of structurally diverse heterocyclic compounds with a wide range of synthetic and pharmaceutical applications .

-

Design of Compounds Exhibiting a Wide Range of Beneficial Properties : The presence of diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties, in oxazole derivatives renders these molecules attractive for the design of compounds exhibiting a wide range of beneficial properties .

Orientations Futures

The future directions for research on “2-(Cyclopropanecarboxamido)oxazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Oxazole derivatives are of interest in medicinal chemistry due to their diverse biological activities .

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEILSLBRBYSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)

![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)

![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)

![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)

![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)